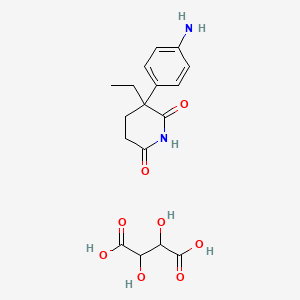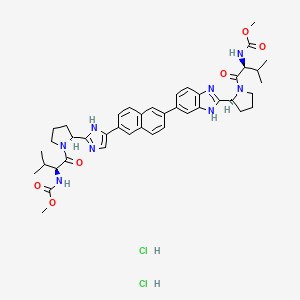
Ripretinib
説明
リプレチニブは、Qinlockというブランド名で販売されている、デシファラ製薬が開発した新規のタイプIIチロシンキナーゼスイッチコントロール阻害剤です。 主に、イマチニブ、スニチニブ、レゴラフェニブなどの他のキナーゼ阻害剤に十分に反応しなかった進行性消化器間質腫瘍(GIST)の治療に使用されます 。 リプレチニブは、2020年5月に米国食品医薬品局(FDA)によって初めて承認されました .
作用機序
リプレチニブは、野生型および変異型の血小板由来成長因子受容体アルファ(PDGFRA)およびKITを含むタンパク質キナーゼの活性を阻害することによって効果を発揮します 。これは、次の2つの作用機序によって達成されます。
キナーゼスイッチポケットへの結合: これにより、キナーゼの活性化が阻止されます。
活性化ループへの結合: これにより、キナーゼが不活性な状態に固定され、下流のシグナル伝達と癌細胞の増殖が阻害されます
類似の化合物との比較
リプレチニブは、スニチニブやイマチニブなどの他のキナーゼ阻害剤と比較されます。 これらの化合物はすべてキナーゼ活性を標的としていますが、リプレチニブは、キナーゼシグナル伝達の広範囲な阻害をもたらすデュアル作用機序のために独自です 。類似の化合物には次のものがあります。
スニチニブ: GISTの治療に使用される別のキナーゼ阻害剤ですが、作用機序が異なります.
イマチニブ: 特定のキナーゼ変異を標的とするGISTの第一選択薬.
生化学分析
Biochemical Properties
DCC-2618 plays a crucial role in biochemical reactions by inhibiting the activity of KIT and PDGFRA kinases. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. DCC-2618 interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation and subsequent activation . This inhibition is independent of ATP concentration, making DCC-2618 effective against a wide range of mutations in KIT and PDGFRA .
Cellular Effects
DCC-2618 exerts significant effects on various types of cells and cellular processes. By inhibiting KIT and PDGFRA kinases, DCC-2618 disrupts cell signaling pathways that are crucial for cell proliferation and survival . This leads to reduced cell growth and increased apoptosis in cancer cells. Additionally, DCC-2618 influences gene expression and cellular metabolism by modulating the activity of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways .
Molecular Mechanism
The molecular mechanism of DCC-2618 involves its binding to the active sites of KIT and PDGFRA kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of these kinases, which is necessary for their activation and subsequent signaling. By blocking these signaling pathways, DCC-2618 effectively reduces cell proliferation and induces apoptosis in cancer cells . Additionally, DCC-2618 has been shown to inhibit a broad spectrum of primary and drug-resistant mutations in KIT and PDGFRA, making it a potent therapeutic agent for various malignancies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DCC-2618 have been observed to change over time. The compound has demonstrated stability and sustained activity in inhibiting KIT and PDGFRA kinases over extended periods . Long-term studies have shown that DCC-2618 maintains its efficacy in reducing cell proliferation and inducing apoptosis in cancer cells, even after prolonged exposure . Additionally, the compound has shown resilience to degradation, ensuring its continued effectiveness in laboratory settings .
Dosage Effects in Animal Models
The effects of DCC-2618 vary with different dosages in animal models. Studies have shown that higher doses of DCC-2618 result in more significant inhibition of KIT and PDGFRA kinases, leading to greater reductions in tumor growth . At very high doses, DCC-2618 may cause toxic or adverse effects, such as weight loss and gastrointestinal disturbances . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
DCC-2618 is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to inhibit KIT and PDGFRA kinases, contributing to the overall therapeutic effects of DCC-2618 . Additionally, DCC-2618 influences metabolic flux and metabolite levels, further impacting cellular metabolism .
Transport and Distribution
DCC-2618 is transported and distributed within cells and tissues through various mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Once inside the cells, DCC-2618 accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on KIT and PDGFRA kinases . This targeted distribution ensures the compound’s effectiveness in inhibiting cancer cell growth and survival .
Subcellular Localization
The subcellular localization of DCC-2618 plays a crucial role in its activity and function . The compound is directed to specific compartments within the cell, such as the cytoplasm and nucleus, where it interacts with its target kinases . This localization is mediated by targeting signals and post-translational modifications that direct DCC-2618 to its sites of action . By localizing to these compartments, DCC-2618 effectively inhibits KIT and PDGFRA kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .
準備方法
リプレチニブの合成は、3-オキソペンタン二酸ジエチルエステルから始まる多段階プロセスを含みます。 合成経路には、臭素化、フッ素化、カップリング反応など、最終化合物である1-(4-ブロモ-5-[1-エチル-7-(メチルアミノ)-2-オキソ-1,2-ジヒドロ-1,6-ナフチリジン-3-イル]-2-フルオロフェニル)-3-フェニル尿素を形成するためのいくつかの重要なステップが含まれています 。 工業生産方法は、これらのステップを最適化して、不純物を最小限に抑えながら、高収率と純度を実現することに焦点を当てています .
化学反応の分析
リプレチニブは、次のようなさまざまな化学反応を起こします。
酸化: リプレチニブは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
これらの反応で使用される一般的な試薬には、臭素、フッ素、およびさまざまなカップリング剤が含まれます。 これらの反応から生成される主な生成物は、最終のリプレチニブ化合物につながる中間体です .
科学研究への応用
リプレチニブは、特に次の分野において、科学研究に重要な応用があります。
化学: リプレチニブは、キナーゼ阻害剤とその合成経路を研究するためのモデル化合物として役立ちます。
生物学: キナーゼ阻害の生物学的メカニズムとその細胞プロセスへの影響を調査するために使用されます。
科学的研究の応用
Ripretinib has significant applications in scientific research, particularly in the fields of:
Chemistry: this compound serves as a model compound for studying kinase inhibitors and their synthetic pathways.
Biology: It is used to investigate the biological mechanisms of kinase inhibition and its effects on cellular processes.
Medicine: This compound is extensively studied for its therapeutic potential in treating GIST and other cancers driven by kinase mutations
類似化合物との比較
Ripretinib is compared with other kinase inhibitors such as sunitinib and imatinib. While all these compounds target kinase activity, this compound is unique due to its dual mechanism of action, which provides broad-spectrum inhibition of kinase signaling . Similar compounds include:
Sunitinib: Another kinase inhibitor used in the treatment of GIST, but with a different mechanism of action.
Imatinib: The first-line treatment for GIST, which targets specific kinase mutations.
This compound has shown comparable efficacy and fewer side effects compared to sunitinib in clinical studies .
特性
IUPAC Name |
1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrFN5O2/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFJVGZHQAGLHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027956 | |
| Record name | Ripretinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
568.6±50.0 | |
| Record name | Ripretinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Protein kinases play important roles in cellular function, and their dysregulation can lead to carcinogenesis. Ripretinib inhibits protein kinases including wild type and mutant platelet-derived growth factor receptor A (PDGFRA) and KIT that cause the majority of gastrointestinal stromal tumor (GIST). In vitro, ripretinib has been shown to inhibit PDGFRB, BRAF, VEGF, and TIE2 genes. Ripretinib binds to KIT and PDGFRA receptors with mutations on the exons 9, 11, 13, 14, 17 and 18 (for KIT mutations), and exons 12, 14 and 18 (for PDGFRA mutations). The “switch pocket” of a protein kinase is normally bound to the activation loop, acting as an “on-off switch” of a kinase. Ripretinib boasts a unique dual mechanism of action of binding to the kinase switch pocket as well as the activation loop, thereby turning off the kinase and its ability to cause dysregulated cell growth. | |
| Record name | Ripretinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1442472-39-0 | |
| Record name | Ripretinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1442472390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ripretinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ripretinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIPRETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XW757O13D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)








